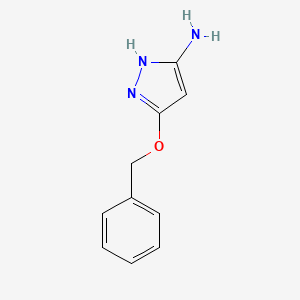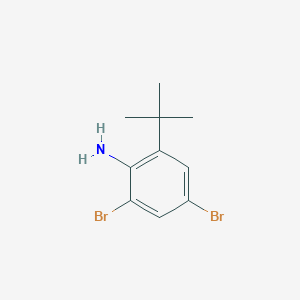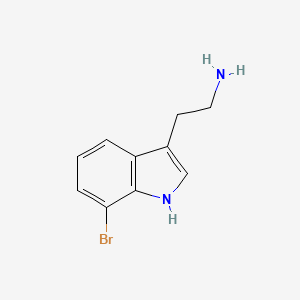
Methyl 5-chloro-6-methoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
Methyl 5-chloro-6-methoxynicotinate is primarily used as a valuable building block in chemical synthesis. It serves as a key intermediate in the preparation of complex organic compounds. For instance, it is utilized in the synthesis of fused 2-pyridones, a compound class of interest due to its broad spectrum of biological activities. This synthesis involves a sequence of steps, including microwave-induced regioselective methoxylation and esterification, followed by a reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions. The process emphasizes improved regioselectivity and purity profile of the reaction products, highlighting its role in precise synthetic chemistry (Jeges et al., 2011).
Agrochemical and Medicinal Compound Precursors
The compound is also instrumental in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This reaction is pivotal for generating useful adducts that are applied in the preparation of agrochemicals or medicinal compounds, showcasing its versatility and importance in various sectors of chemical industry (Ghelfi et al., 2003).
Contribution to Organic Electronics
In the realm of material science, particularly in the synthesis of organic electronic materials, this compound-related compounds are used to produce aluminum and zinc complexes. These complexes are investigated for their spectroscopic, thermal, thermomechanical, and optical properties. The high thermal stability and improved processability of these complexes, along with their significant photoluminescence features, make them suitable candidates for applications in organic electronics, highlighting the compound's role in advancing materials science (Barberis & Mikroyannidis, 2006).
Environmental Studies
In environmental studies, derivatives of this compound are explored for their interactions and effects in ecosystems. For instance, methyl triclosan, a related compound, has been subjected to electrochemical reduction studies to understand its behavior and potential environmental impact. These studies are crucial for assessing the fate and transformation of such compounds in natural environments, contributing to environmental risk assessments and pollution control strategies (Peverly et al., 2014).
Safety and Hazards
Methyl 5-chloro-6-methoxynicotinate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Methyl 5-chloro-6-methoxynicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
The compound’s action on the NIACR1 and NIACR2 receptors triggers a cascade of biochemical reactions. This includes the activation of the G protein-coupled receptor signaling pathway, leading to the inhibition of adenylate cyclase, a decrease in cyclic AMP levels, and ultimately, a reduction in lipolysis .
Pharmacokinetics
The metabolites are then excreted in the urine .
Result of Action
The result of this compound’s action is an increase in local blood flow due to vasodilation . This can lead to a warming sensation and potential therapeutic benefits, such as relief from muscle and joint pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure. It is typically stored under an inert atmosphere at room temperature . The compound’s efficacy can also be influenced by the pH and composition of the local environment at the site of application.
Analyse Biochimique
Biochemical Properties
Methyl 5-chloro-6-methoxynicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide). This interaction can affect the enzyme’s activity, potentially altering the levels of NAD+ in cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular processes, such as reduced metabolic activity or altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the biosynthesis of NAD+, leading to changes in NAD+ levels in cells. This can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it has been observed to bind to specific transporters that facilitate its uptake into cells. This can affect the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s role in cellular metabolism and signaling .
Propriétés
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFMDFMGKDEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572626 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220656-93-9 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)


![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)








